N2-Isopropyl vs. N2-Methyl Substitution: Comparative LogP and Lipophilic Ligand Efficiency
7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine possesses a computed XLogP3 of approximately 1.2, compared to an estimated value of approximately 0.5–0.7 for the N2-methyl analog 7-chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine (CAS 1823960-49-1), based on the +0.5 log unit contribution of the additional methylene group in the isopropyl substituent per the Hansch π system . This ~0.5–0.7 log unit increase in lipophilicity places the compound closer to the optimal logP range (1–3) for oral bioavailability and cell permeability in kinase inhibitor programs, while avoiding the excessive lipophilicity (estimated XLogP >2.5) of the N2-phenyl analog 7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine (CAS 1181458-79-6), which may incur higher plasma protein binding and metabolic liability . The topological polar surface area (TPSA) is 43.6 Ų for all three analogs, confirming that the increased logP is achieved without sacrificing hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.2 (computed, BOC Sciences); TPSA = 43.6 Ų |
| Comparator Or Baseline | 7-Chloro-2-methyl analog: est. XLogP3 ≈ 0.5–0.7; 7-Chloro-2-phenyl analog: est. XLogP3 >2.5 (Unsubstituted 1H-pyrazolo[3,4-d]pyridazine: measured LogP = 0.35 from chemsrc.com) |
| Quantified Difference | ~0.5–0.7 log units more lipophilic than N2-methyl; ~1.3 log units less lipophilic than N2-phenyl |
| Conditions | Computed XLogP3 values; no experimental logD7.4 data available for these specific compounds |
Why This Matters
The isopropyl group provides an intermediate lipophilicity that balances membrane permeability against solubility and metabolic stability, reducing the risk of both poor absorption (N2-methyl) and high clearance (N2-phenyl) during lead optimization.
